Molecular Weight and Steric Bulk Comparison: 1-Cyano-2,2,3-trimethyl vs. 1-Cyanocyclopropanecarboxylic Acid
The molecular weight of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (153.18 g/mol) is 42 g/mol higher than that of the simplest analog, 1-cyanocyclopropanecarboxylic acid (MW ~111.1 g/mol), reflecting the presence of three additional methyl substituents on the cyclopropane ring . This increase in steric bulk directly influences the compound's conformational profile, solubility, and the steric accessibility of the carboxylic acid moiety for subsequent derivatization reactions.
| Evidence Dimension | Molecular weight and steric substitution |
|---|---|
| Target Compound Data | Molecular weight: 153.18 g/mol; Structure: 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (C₈H₁₁NO₂) |
| Comparator Or Baseline | 1-Cyanocyclopropanecarboxylic acid: Molecular weight ~111.1 g/mol (C₅H₅NO₂) |
| Quantified Difference | 42.1 g/mol increase in molecular weight; three additional methyl substituents |
| Conditions | Physicochemical property comparison based on molecular formula and structural analysis |
Why This Matters
Increased steric bulk alters reaction kinetics and stereochemical outcomes in nucleophilic acyl substitution and cycloaddition reactions, making the trimethyl-substituted compound more suitable for applications requiring a congested quaternary carbon center.
